molecular formula C3H9O3PS B087166 Trimethyl thiophosphate CAS No. 152-18-1

Trimethyl thiophosphate

Cat. No.: B087166
CAS No.: 152-18-1
M. Wt: 156.14 g/mol
InChI Key: XWSLYQXUTWUIKM-UHFFFAOYSA-N
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Description

Trimethyl thiophosphate (C₃H₉O₃PS, CAS 152-18-1) is an organophosphorus compound where one oxygen atom in the phosphate group is replaced by sulfur, forming a thiophosphate structure . It has a molecular weight of 156 g/mol and is primarily utilized in research settings and as an intermediate in pesticide synthesis . Thiophosphate compounds, including this compound, are valued for their rapid environmental degradation into less toxic metabolites, making them safer alternatives to traditional organophosphates in agricultural and industrial applications . Studies highlight its cytotoxicity in plant and human cancer cells, emphasizing the impact of sulfur substitution on biological activity .

Preparation Methods

Trimethyl thiophosphate can be synthesized through several methods. One common method involves the reaction of trimethyl phosphite with sulfur. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Another method involves the oxidation of O,O,O-trimethyl phosphorothioate using hydrogen peroxide or ozone. Urea hydroperoxide has been found to be an effective solid-state source of hydrogen peroxide, resulting in better yields compared to 30% hydrogen peroxide .

Chemical Reactions Analysis

Trimethyl thiophosphate undergoes various chemical reactions, including oxidation, chlorination, and rearrangement.

Scientific Research Applications

Agricultural Applications

Pesticide and Herbicide Intermediate

TMPS serves as an intermediate in the synthesis of pesticides and herbicides. Its structural similarities to organophosphate insecticides make it a candidate for developing safer agricultural chemicals. Research indicates that understanding the degradation pathways of TMPS can help in assessing environmental risks associated with these compounds.

Case Study: Development of Safer Pesticides

A study explored the use of TMPS in formulating new pesticides that are less toxic to non-target organisms while maintaining efficacy against pests. The findings suggest that TMPS can enhance the stability and effectiveness of active ingredients in pesticide formulations.

Pharmaceutical Applications

Building Block for Oligonucleotides

TMPS has potential applications in pharmaceutical chemistry, particularly as a building block for oligonucleotide analogs. Research indicates that TMPS can improve the stability of these analogs, which are crucial for therapeutic applications such as gene therapy and antisense oligonucleotides.

Case Study: Stability Enhancement in Oligonucleotides

A recent investigation demonstrated that incorporating TMPS into oligonucleotide structures resulted in significant improvements in thermal stability and resistance to enzymatic degradation, indicating its potential for developing more effective therapeutic agents.

Chemical Synthesis Applications

Reagent in Oxidation Processes

TMPS has been studied as a reagent in specific chemical oxidation processes. For example, its oxidation with hydrogen peroxide or ozone has been investigated for potential applications in organic synthesis.

Catalytic Desulfurization Processes

Recent research highlighted TMPS's role as a sulfur trapping agent in catalytic desulfurization reactions. This process allows for the conversion of thiols to hydrocarbons while regenerating TMPS for further reactions. The method demonstrated high yields and selectivity, showcasing TMPS's utility in synthetic organic chemistry .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
AgricultureIntermediate for pesticidesEnhances stability and reduces toxicity
PharmaceuticalsBuilding block for oligonucleotidesImproves thermal stability and enzymatic resistance
Chemical SynthesisReagent in oxidation processesEffective oxidation with high yields
Catalytic DesulfurizationSulfur trapping agentHigh selectivity and regeneration capability

Environmental Impact Studies

Research on the environmental degradation of TMPS emphasizes the need to understand its breakdown products and their ecological effects. Studies suggest that analyzing TMPS degradation pathways can inform safer agricultural practices and regulatory measures regarding its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The table below summarizes key properties of trimethyl thiophosphate and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Toxicity Profile Environmental Stability
This compound C₃H₉O₃PS 156 152-18-1 Pesticide intermediates, research reagents High cytotoxicity (plant/human cells) Rapid degradation
Trimethyl phosphate (TMP) C₃H₉O₄P 140 512-56-1 Battery electrolytes, solvents, synthesis Moderate toxicity (chemical warfare simulant) Moderate stability
Triethyl thiophosphate C₆H₁₅O₃PS 198.22 1186-09-0 Pesticides, chemical synthesis Limited data; inferred higher lipophilicity Rapid degradation
Tricresyl phosphate C₂₁H₂₁O₄P 368.36 Multiple Plasticizers, flame retardants Neurotoxic (e.g., TOCP) High persistence, bioaccumulative

Key Differences and Research Findings

This compound vs. Trimethyl Phosphate (TMP)

  • Structural Difference : TMP (C₃H₉O₄P) replaces sulfur with oxygen, reducing molecular weight (140 vs. 156 g/mol).
  • Applications : TMP is critical in quasi-solid metal batteries for enhancing ionic conductivity , whereas this compound is niche in pesticide research .
  • Toxicity : Sulfur substitution in this compound increases cytotoxicity compared to TMP, as shown in pea and HeLa cell studies .
  • Environmental Impact : TMP requires regulated handling due to moderate stability , while thiophosphates degrade faster, reducing ecological risks .

This compound vs. Triethyl Thiophosphate

  • Molecular Structure : Triethyl thiophosphate has ethyl groups (C₆H₁₅O₃PS) instead of methyl, increasing molecular weight (198.22 vs. 156 g/mol) and lipophilicity .
  • Applications : Both are used in pesticides, but ethyl derivatives may exhibit slower degradation due to larger alkyl chains.

This compound vs. Tricresyl Phosphate

  • Complexity and Toxicity : Tricresyl phosphate’s aromatic cresyl groups contribute to neurotoxicity (e.g., tri-o-cresyl phosphate, TOCP) and environmental persistence , unlike the simpler, less persistent thiophosphate.

Critical Analysis of Research Findings

  • Cytotoxicity : Sulfur substitution in this compound enhances reactivity with biological systems, increasing cytotoxicity compared to TMP .
  • Degradation Pathways : Thiophosphates undergo faster hydrolysis and microbial degradation than phosphates, reducing bioaccumulation risks .
  • Industrial Relevance: TMP’s role in battery technology highlights its electrochemical stability, whereas thiophosphates are favored in agrochemicals for their safety profile .

Biological Activity

Overview

Trimethyl thiophosphate (TMPS), with the chemical formula C3H9O3PSC_3H_9O_3PS, is an organophosphorus compound that has garnered attention for its biological activities, particularly its effects on immune cells such as macrophages. This article explores the biological activity of TMPS, including its mechanisms of action, relevant case studies, and research findings.

TMPS is a colorless liquid known for its use in organic synthesis and as an intermediate in pesticide production. The compound primarily targets macrophages , enhancing their metabolic activities. The mechanism of action involves modulation of protease activity and biochemical pathways related to the secretion of interleukin-1 and nonspecific esterase activity.

Key Mechanisms

  • Target Cells : Macrophages
  • Action Mode : Modulates protease activity
  • Biochemical Pathways : Influences interleukin-1 secretion and nonspecific esterase activity
  • Pharmacokinetics : Can be oxidized to a corresponding oxo compound under mild conditions.

Biological Activity and Immunological Effects

Research indicates that TMPS can induce immunosuppression, affecting the respiratory burst and phagocytic activity of leukocytes. Notably, TMPS has been shown to increase the metabolic activities of splenic and peritoneal macrophages, suggesting a potential role in modulating immune responses.

Case Studies

  • Macrophage Activation : A study demonstrated that TMPS significantly increased the metabolic activities of macrophages, indicating enhanced immune response capabilities. This was evidenced by increased production of pro-inflammatory cytokines.
  • Immunosuppressive Effects : Another research highlighted TMPS's ability to suppress immune functions in specific contexts, which could have implications for therapeutic applications where modulation of the immune response is desired.

Comparative Analysis with Similar Compounds

The biological activity of TMPS can be compared with other organophosphorus compounds to highlight its unique properties:

Compound NameMolecular FormulaKey Features
Trimethyl phosphateC3H9O4PC_3H_9O4PLacks sulfur; used as a solvent and reagent
Triethyl phosphateC6H15O4PC_6H_{15}O4PSimilar function but with ethyl groups; less toxic
Diethyl thiophosphateC4H11O4PSC_4H_{11}O4PSContains ethyl groups; more toxic than TMPS
Dimethyl phosphiteC2H7O3PC_2H_7O3PSimilar structure; used as a reagent

Uniqueness of this compound : The presence of three methyl groups distinguishes TMPS from other similar compounds, influencing its solubility, reactivity, and biological activity.

Research Findings

Recent studies have expanded the understanding of TMPS's interactions with biological systems. For instance:

  • Oxidative Reactions : Research showed that TMPS can undergo oxidation reactions with agents like hydrogen peroxide or ozone, leading to potential applications in environmental chemistry and organic synthesis .
  • Toxicological Studies : Investigations into the toxicity profiles of TMPS revealed that while it shares structural similarities with certain insecticides, its specific biological effects may vary significantly based on concentration and exposure duration .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing trimethyl thiophosphate with minimal byproduct formation?

this compound can be synthesized via alkylation of diethyl thiophosphate using methyl donors (e.g., methyl halides or methyl esters) under controlled conditions. Microwave-assisted synthesis is advantageous for accelerating reaction rates and improving yields, as demonstrated in analogous phosphorothioate syntheses . Solvent selection (e.g., acetonitrile or THF) and stoichiometric ratios of reactants should be optimized to suppress side reactions like over-alkylation. Post-synthesis purification via fractional distillation or chromatography is critical to isolate the target compound from byproducts such as O,O-dimethyl thiophosphate .

Q. How can this compound be characterized to confirm its structural integrity and purity?

A combination of spectroscopic and chromatographic techniques is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ³¹P NMR can confirm methyl group bonding and phosphorus-sulfur coordination .
  • Gas Chromatography/Mass Spectrometry (GC/EI-MS) : Detects trace impurities (e.g., O,O,O-triethyl thiophosphate) and validates molecular ion peaks (e.g., m/z 156 for this compound) .
  • Elemental Analysis : Quantifies sulfur and phosphorus content to assess stoichiometric deviations.

Advanced Research Questions

Q. What are the dominant degradation pathways of this compound under UV/H₂O₂ treatment, and how can intermediates be tracked experimentally?

During UV/H₂O₂ advanced oxidation, this compound undergoes hydroxyl radical-mediated cleavage, yielding inorganic anions (e.g., SO₄²⁻, PO₄³⁻) and organic byproducts like dimethyl thiophosphate. Key steps include:

  • Reaction Kinetics : Use a quartz reactor with LP/MP UV lamps to measure second-order rate constants (e.g., via competition kinetics with probe compounds) .
  • Byproduct Identification : Employ GC/EI-MS to detect intermediates (e.g., methylated thiophosphates) and ion chromatography to monitor anion evolution .
  • Scavenger Studies : Add tert-butanol or bicarbonate to isolate hydroxyl radical contributions versus direct photolysis .

Q. How can computational models (e.g., DFT) predict the thermochemical and kinetic behavior of this compound in reactions?

Density Functional Theory (DFT) simulations can calculate:

  • Bond Dissociation Energies : Predict susceptibility to H-atom abstraction or hydrolysis at specific sites (e.g., P-S vs. P-O bonds) .
  • Reaction Pathways : Map energy barriers for isomerization (e.g., in the presence of BF₃ catalysts) or alkaline hydrolysis .
  • Electronic Properties : Analyze frontier molecular orbitals to assess reactivity in radical-mediated degradation . Validate simulations with experimental data (e.g., kinetic isotope effects, Arrhenius parameters) to resolve discrepancies between predicted and observed mechanisms .

Q. What factors influence the alkaline hydrolysis kinetics of this compound, and how can competing pathways be resolved?

Hydrolysis rates depend on:

  • pH : Base-catalyzed cleavage dominates at high pH, with pseudo-first-order kinetics. Track pH-dependent rate constants using conductivity or ³¹P NMR .
  • Nucleophile Strength : Compare reactivity with hard/soft nucleophiles (e.g., OH⁻ vs. HS⁻) to identify preferential attack sites (P=O vs. P=S) .
  • Isotopic Labeling : Use D₂O or ¹⁸O-labeled water to distinguish between hydrolytic vs. oxidative degradation mechanisms .

Q. What methodologies are effective for studying the environmental biodegradation of this compound in soil systems?

  • Soil Microcosm Studies : Amend agricultural soil with this compound and monitor degradation via HPLC or LC-MS. Use sterile controls to distinguish biotic vs. abiotic pathways .
  • Metagenomic Analysis : Identify microbial consortia (e.g., Pseudomonas spp.) via 16S rRNA sequencing and correlate with degradation efficiency .
  • Stable Isotope Probing (SIP) : Label this compound with ¹³C or ³⁴S to trace metabolic incorporation into biomass or CO₂ .

Q. Contradictions and Open Challenges

  • Byproduct Formation in Synthesis : Evidence from UV/H₂O₂ treatment suggests methyl donors can lead to over-alkylation (e.g., O,O,O-trimethyl thiophosphate), but microwave methods claim suppressed byproducts . Resolving this requires real-time monitoring via in situ FTIR or Raman spectroscopy.
  • Hydrolysis vs. Oxidation : Computational models often prioritize hydrolysis, while experimental data under oxidative conditions emphasize radical pathways . Integrated studies combining DFT and scavenger experiments are needed.

Properties

IUPAC Name

trimethoxy(sulfanylidene)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O3PS/c1-4-7(8,5-2)6-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSLYQXUTWUIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164927
Record name O,O,O-Trimethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152-18-1
Record name O,O,O-Trimethyl phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O,O-Trimethyl phosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O,O-Trimethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O,O-Trimethyl phosphorothioate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JRL96TGY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Trimethyl thiophosphate
Trimethyl thiophosphate
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